4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
Overview
Description
4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a fluorine atom, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.
Formation of the Benzamide Core: This is typically done through the reaction of an amine with a benzoyl chloride derivative.
Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions using cyanide sources such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide depends on its specific application:
Pharmacological Effects: It may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Biochemical Pathways: It can act as an inhibitor or activator of certain biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-13-7-10(9-18)1-3-12(13)16(20)19-11-2-4-14-15(8-11)22-6-5-21-14/h1-4,7-8H,5-6H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRNAFDGSPUECM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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